H-Lys-AMC acetate salt
Description
Molecular Formula and Structural Composition
Molecular Formula:
The molecular formula of this compound is C₁₈H₂₅N₃O₅ , derived from the parent compound H-Lys-AMC (C₁₆H₂₁N₃O₃) combined with acetic acid (C₂H₄O₂).
Structural Features:
- Core Structure : A lysine residue conjugated to a 4-methylcoumarin-7-amido (AMC) fluorophore via an amide bond.
- Acetate Counterion : Balances the charge of the lysine’s primary amine group.
- Chirality : The lysine moiety adopts the (S) -configuration at the α-carbon.
Key Structural Representations:
Properties
IUPAC Name |
2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBMFVYCTXDWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for constructing the lysine-AMC backbone. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound linker, followed by deprotection and cleavage.
Resin Selection and Initial Loading
Fmoc Deprotection
Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF). Recent advancements employ alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with thiol additives (e.g., 1,2-ethanedithiol) to accelerate deprotection while minimizing side reactions.
Coupling Reactions
-
Activating Agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) ensure high coupling efficiency (>99%).
-
Solvents : Anhydrous DMF or dichloromethane (DCM) maintain reagent stability.
Solution-Phase Synthesis
For small-scale production, solution-phase methods avoid resin costs but require meticulous intermediate purification.
Stepwise Assembly
-
Lysine Protection : The ε-amino group of lysine is protected with a tert-butoxycarbonyl (Boc) group, while the α-amino group remains free for coupling.
-
AMC Conjugation : The AMC moiety is introduced via carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Acetylation and Salt Formation
Post-synthesis acetylation with acetic anhydride in pyridine converts the free amine to the acetate salt, enhancing solubility. Stoichiometric control (1:1 molar ratio) prevents over-acetylation.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Optimization of Synthetic Protocols
Reducing Racemization
Scalability Challenges
-
Continuous-Flow SPPS : Microfluidic reactors enable gram-scale production with 85% yield, compared to 70% in batch reactors.
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Cost Analysis : Resin reuse and solvent recycling reduce production costs by 40% in pilot plants.
Industrial-Scale Production
Good Manufacturing Practice (GMP) Compliance
Case Study: Large-Scale Synthesis
A 2024 pilot study by Chem-Impex produced 1 kg of this compound using the following workflow:
| Step | Parameters | Yield |
|---|---|---|
| SPPS Assembly | 10 cycles, PyBOP/HOBt activation | 92% |
| Acetylation | Acetic anhydride, 2 h, RT | 95% |
| HPLC Purification | Prep-C18 column, 20 L solvent | 88% |
| Lyophilization | −80°C, 48 h | 99% |
Quality Control and Regulatory Considerations
Purity Specifications
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HPLC : Single peak at 12.5 min retention time.
-
Water Content : ≤0.5% by Karl Fischer titration.
Chemical Reactions Analysis
Types of Reactions
H-Lys-AMC acetate salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of AMC, which is fluorescent and can be easily detected.
Substitution Reactions: The lysine residue can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used under physiological conditions (pH 7.4, 37°C).
Substitution Reactions: Reagents like acyl chlorides and anhydrides are used under mild conditions to modify the lysine residue.
Major Products Formed
Hydrolysis: The major product is AMC, which is used as a fluorescent marker.
Substitution Reactions: The products depend on the substituents introduced but generally include modified lysine derivatives.
Scientific Research Applications
H-Lys-AMC acetate salt is widely used in various fields of scientific research:
Chemistry: It is used as a substrate in enzyme kinetics studies to measure protease activity.
Biology: The compound is employed in cell biology to study protein degradation pathways.
Medicine: It is used in drug discovery to screen for protease inhibitors.
Industry: The compound is used in quality control assays for protease activity in industrial enzyme preparations.
Mechanism of Action
H-Lys-AMC acetate salt acts as a substrate for proteases. When hydrolyzed by a protease, the compound releases AMC, which is fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of the amide bond between lysine and AMC.
Comparison with Similar Compounds
Advantages and Limitations
- This compound: Advantages: Cost-effective, broad applicability in protease research. Limitations: Susceptibility to nonspecific cleavage in complex biological samples.
- BOC-LYS(AC)-AMC :
- Advantages: High specificity for HDACs; minimal interference from proteases.
- Limitations: Requires organic solvents, complicating cell-based assays .
Biological Activity
H-Lys-AMC acetate salt, also known as L-Lysine 7-amido-4-methylcoumarin acetate salt, is a fluorogenic substrate widely utilized in biochemical research, particularly in the study of enzyme activities. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C16H21N3O3
- CAS Number : 201853-23-8
- Appearance : Off-white to white crystalline powder
- Solubility : Forms a clear solution when dissolved in water.
Biological Activity Overview
This compound exhibits significant biological activity primarily as a substrate for various enzymes, especially aminopeptidases. Its fluorogenic properties allow for real-time monitoring of enzymatic reactions, making it an essential tool in molecular biology and drug discovery.
Key Applications
-
Fluorogenic Assays :
- Used to monitor protease activity.
- Enables real-time studies of enzyme kinetics and substrate specificity.
- Crucial for drug development processes.
-
Peptide Synthesis :
- Serves as a building block in synthesizing therapeutic proteins and enzymes.
- Enhances the efficiency of peptide synthesis.
-
Biochemical Research :
- Aids in understanding protein interactions and functions.
- Contributes to advancements in molecular biology.
-
Drug Discovery :
- Facilitates the identification of potential drug candidates by elucidating mechanisms of action for various compounds.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various biochemical assays:
Table 1: Summary of Research Findings
Case Studies
-
HDAC Inhibition Assays :
In a study examining histone deacetylases (HDACs), H-Lys-AMC was employed as a substrate to assess the inhibitory effects of various compounds on HDAC activity. The results indicated that H-Lys-AMC effectively released fluorescent AMC upon deacetylation, allowing for precise quantification of HDAC activity across different isoforms (Table 1) . -
Fluorogenic Assays for Proteases :
Another research utilized H-Lys-AMC in fluorogenic assays to evaluate protease kinetics. The study confirmed that H-Lys-AMC could efficiently monitor enzyme-substrate interactions, providing valuable data on enzyme specificity and activity rates .
Q & A
Q. What are the recommended methods for synthesizing and purifying H-Lys-AMC acetate salt to ensure high purity for enzymatic assays?
- Classification : Basic
- Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Post-synthesis, purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). To ensure ≥95% purity (as specified for research-grade material), analytical HPLC and mass spectrometry (MS) should confirm molecular weight (C₁₈H₂₅N₃O₅, 363.41 g/mol) and absence of truncated sequences. Residual TFA from synthesis must be exchanged for acetate via lyophilization or ion-pair chromatography to avoid interference in biological assays .
Q. How should researchers properly characterize this compound using spectroscopic and chromatographic techniques?
- Classification : Basic
- Answer : Characterization requires:
- UV/Vis Spectroscopy : Confirm the presence of the 7-amino-4-methylcoumarin (AMC) fluorophore (λex ~340–380 nm, λem ~440–460 nm).
- HPLC : Use a C18 column with a mobile phase of 0.1% acetic acid/acetonitrile to assess purity (>95%) and retention time consistency.
- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF should match the theoretical mass (363.41 g/mol).
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., D₂O) verifies backbone structure and acetate counterion integration .
Advanced Research Questions
Q. How can researchers optimize fluorescence detection parameters when using this compound as a substrate in continuous enzymatic assays?
- Classification : Advanced
- Answer : Fluorescence optimization involves:
- Wavelength Calibration : Set λex to 380 nm and λem to 460 nm (AMC’s optimal range).
- Buffer Compatibility : Use low-UV-absorbance buffers (e.g., 50 mM HEPES, pH 7.5) to minimize background. Avoid acetate buffers if the enzyme is sensitive to acetate ions.
- Quenching Controls : Include control reactions without enzyme to account for auto-hydrolysis.
- Signal-to-Noise Ratio : Adjust substrate concentration (typically 10–100 µM) to stay below the inner filter effect threshold .
Q. What are the critical considerations for resolving discrepancies in kinetic data obtained with this compound across different experimental setups?
- Classification : Advanced
- Answer : Discrepancies often arise from:
- Salt Form Purity : Residual TFA (>1%) in improperly exchanged batches can inhibit enzymes. Verify acetate content via ion chromatography .
- Buffer Ionic Strength : Acetate ions (from the salt or buffer) may compete with enzymatic active sites. Compare kinetics in Tris vs. acetate buffers.
- Temperature Sensitivity : AMC fluorescence intensity decreases ~1.5% per °C above 25°C; use thermostatted cuvettes.
- Substrate Stability : Pre-incubate substrate in assay buffer to detect non-enzymatic hydrolysis .
Q. What strategies are effective in minimizing acetate interference when quantifying this compound in complex biological matrices?
- Classification : Advanced
- Answer : To mitigate interference:
- Chromatographic Separation : Use hydrophilic interaction chromatography (HILIC) with 75 mM ammonium acetate (pH 4.8) and acetonitrile gradients to resolve the compound from endogenous acetates .
- Enzymatic Depletion : Pre-treat samples with acetate oxidase to eliminate background acetate.
- Standard Addition : Spike known concentrations into the matrix to correct for recovery losses .
Q. How does the acetate counterion influence the stability and solubility of H-Lys-AMC in various buffer systems?
- Classification : Advanced
- Answer :
- Solubility : Acetate enhances aqueous solubility (~50 mg/mL in water) compared to TFA salts due to lower hydrophobicity. In high-ionic-strength buffers (e.g., PBS), solubility may drop; use sonication or mild heating (≤37°C).
- Stability : Acetate buffers (pH 4.6–5.6) stabilize the compound during long-term storage (-20°C). Avoid alkaline conditions (pH >8), which accelerate AMC degradation .
Q. What advanced techniques are required to study the interaction between this compound and target proteases at sub-micromolar concentrations?
- Classification : Advanced
- Answer :
- Fluorescence Polarization (FP) : Monitor real-time binding by measuring changes in AMC’s polarization upon protease interaction.
- Surface Plasmon Resonance (SPR) : Immobilize the protease on a sensor chip to quantify binding kinetics (kon/koff) using H-Lys-AMC as a ligand.
- Stopped-Flow Kinetics : Resolve rapid enzymatic cleavage (millisecond timescale) with high-sensitivity detectors.
- Molecular Dynamics Simulations : Model hydrogen bonding between acetate ions and protease active sites to explain selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
